molecular formula C17H18O5 B1605662 2,2',4,4'-Tetramethoxybenzophenone CAS No. 3555-85-9

2,2',4,4'-Tetramethoxybenzophenone

Cat. No.: B1605662
CAS No.: 3555-85-9
M. Wt: 302.32 g/mol
InChI Key: QGPPRNDMALFDHJ-UHFFFAOYSA-N
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Description

2,2',4,4'-Tetramethoxybenzophenone (TMBP) is a benzophenone derivative featuring four methoxy groups at the 2, 2', 4, and 4' positions of the aromatic rings. Its molecular formula is $ \text{C}{17}\text{H}{18}\text{O}_5 $, with a molecular weight of 302.32 g/mol (CAS: 3555-85-9) .

Scientific Research Applications

UV Absorption and Photostability Studies

Benzophenone-2 is widely utilized as a UV filter in various formulations, including sunscreens and personal care products. Its effectiveness as a UV absorber has been extensively studied, demonstrating its ability to protect skin from harmful UV radiation by absorbing specific wavelengths .

Case Study:
A study conducted on zebrafish (Danio rerio) demonstrated that BP-2 effectively mitigated UV-induced damage by reducing the formation of reactive oxygen species (ROS), thereby enhancing cellular viability in exposed specimens .

Antimicrobial Properties

Recent research has indicated that benzophenone derivatives exhibit antimicrobial activity. For instance, chlorinated benzophenone derivatives derived from natural sources were shown to possess antibacterial properties against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Data Table: Antimicrobial Activity of Benzophenone Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against B. subtilis (µg/mL)
Chlorinated Benzophenone3.050.0
Isocoumarins25-100Weak

Agricultural Applications

Benzophenones have also been explored as potential fungicides due to their protective properties against fungal pathogens. The compound metrafenone, a benzophenone derivative, has shown promise as a novel fungicide with unique modes of action that do not overlap with existing fungicides .

Case Study:
Research on eBZO (a benzophenone fungicide) revealed its profound effects on the morphology of powdery mildew fungi, affecting various stages of their life cycle and demonstrating significant curative effects against infections .

Cosmetic and Industrial Uses

Benzophenone-2 is predominantly used in the cosmetic industry as a UV filter in sunscreens and other personal care products. Its inclusion helps prevent skin damage caused by UV radiation and enhances product stability.

Data Table: Common Applications of Benzophenone-2

Application AreaSpecific Uses
CosmeticsSunscreens, lotions, hair products
Industrial ProductsPlastics, coatings to enhance UV stability
PharmaceuticalsFormulations requiring UV protection

Regulatory Considerations

Due to its widespread use and potential health impacts, benzophenone-2 has been included in lists of chemicals of high concern in various jurisdictions. Regulatory bodies are evaluating its safety profile based on scientific evidence regarding its endocrine-disrupting potential and environmental impacts .

Q & A

Q. What are the key photophysical properties of 2,2',4,4'-tetramethoxybenzophenone (TMBP), and how do they enable its use as a triplet photocatalyst?

Basic
TMBP exhibits a strong absorption band between 300–375 nm in methanol, attributed to its π→π* electronic transitions. This allows efficient population of its triplet excited state under UV irradiation, making it a potent triplet photocatalyst. The triplet state facilitates energy transfer to substrates like α-diazo carbonyl compounds, enabling cyclopropanation reactions with high selectivity .

Basic

  • UV/Vis Spectroscopy: Confirm absorption at 300–375 nm.
  • ¹H NMR: Look for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 302 (C₁₇H₁₈O₅) .

Q. What solvent effects influence TMBP’s photoreactivity?

Advanced
Methanol enhances TMBP’s triplet quantum yield due to hydrogen-bonding interactions, stabilizing the excited state. Polar aprotic solvents (e.g., acetonitrile) may reduce efficiency by destabilizing charge-transfer intermediates .

Q. What safety protocols are recommended for handling TMBP in the laboratory?

Basic

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air.
  • Storage: Keep in a cool, dry place away from light. Refer to SDS for GHS hazard codes .

Q. How can computational methods aid in understanding TMBP’s photophysical behavior?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model TMBP’s triplet-state geometry and electron density distribution. These predict substituent effects (e.g., methoxy groups) on planarity and excited-state lifetime, guiding experimental design .

Q. What factors affect TMBP’s stability under reaction conditions?

Advanced

  • pH Sensitivity: Avoid strong acids (e.g., TFA) to prevent demethylation.
  • Thermal Stability: Decomposes above 200°C; use temperatures below 150°C for reactions.
  • Light Sensitivity: Store in amber vials to prevent photodegradation .

Q. What derivatization approaches expand TMBP’s utility in organic synthesis?

Basic

  • Formylation: Vilsmeier-Haack reaction with POCl₃/DMF.
  • Demethylation: Use HBr/AcOH to yield hydroxylated derivatives for further functionalization (e.g., esterification) .

Comparison with Similar Compounds

Substituent Type: Methoxy vs. Hydroxy Derivatives

(a) Hydroxy-Substituted Benzophenones

  • 2,3,4,4'-Tetrahydroxybenzophenone (CAS: 31127-54-5): Contains hydroxyl groups at positions 2, 3, 4, and 4'. Hydroxy groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is explored for antioxidant activity but lacks the photostability of methoxy derivatives .
  • 2,4,4'-Trihydroxybenzophenone: Reduced methoxy groups lower lipophilicity, limiting applications in organic synthesis requiring non-polar media .

(b) Methoxy-Substituted Benzophenones

  • 4,4'-Dimethoxybenzophenone (CAS: 90-96-0): Lacks methoxy groups at the 2 and 2' positions, resulting in weaker electron-donating effects. It absorbs at shorter UV wavelengths (λ < 300 nm) and is primarily used as a synthetic intermediate .
  • 2,4,4'-Trimethoxybenzophenone: The absence of the 2'-methoxy group reduces steric hindrance, enabling easier functionalization. However, its triplet excited-state energy is lower than TMBP, making it less effective in photocatalysis .
Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2,2',4,4'-Tetramethoxybenzophenone 2,2',4,4'-OCH₃ 302.32 UV absorption (300–375 nm), triplet photocatalyst Cyclopropanation, precursor synthesis
4,4'-Dimethoxybenzophenone 4,4'-OCH₃ 242.27 Weak UV absorption, intermediate Organic synthesis, pharmaceuticals
2,3,4,4'-Tetrahydroxybenzophenone 2,3,4,4'-OH 246.21 High polarity, antioxidant activity Biomedical research

Reactivity and Stability

  • Electron-Donating Effects: TMBP’s four methoxy groups enhance electron density on the aromatic rings, stabilizing its triplet excited state for photocatalysis. In contrast, hydroxy groups (as in 2,3,4,4'-tetrahydroxybenzophenone) promote oxidation and reduce photostability .
  • Demethylation: TMBP undergoes selective demethylation with AlCl₃ to yield hydroxylated derivatives, a reaction less feasible in mono- or dimethoxy analogues .

Properties

CAS No.

3555-85-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

bis(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-11-5-7-13(15(9-11)21-3)17(18)14-8-6-12(20-2)10-16(14)22-4/h5-10H,1-4H3

InChI Key

QGPPRNDMALFDHJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

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